molecular formula C18H46Si4 B8255335 Bis(triethylsilyl)silyl-triethylsilane

Bis(triethylsilyl)silyl-triethylsilane

Cat. No.: B8255335
M. Wt: 374.9 g/mol
InChI Key: WNGZMQFMMHZKBG-UHFFFAOYSA-N
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Description

Bis(triethylsilyl)silyl-triethylsilane is a specialized oligomeric hydrosilane reagent designed for advanced research applications in organic synthesis and materials science. This compound features a unique polysilane backbone with multiple reactive Si-H bonds, offering enhanced reducing power and versatility compared to monomeric silanes like triethylsilane. Its primary research value lies in its application as a potent hydride donor for challenging reduction reactions and as a precursor for constructing complex silicon-based architectures. Potential research applications include serving as a key reagent in the synthesis of novel silicon polymers, acting as a multi-site coupling agent in cross-coupling catalysis, and functioning as a tailored source of silicon in the deposition of silicon-based thin films. The mechanism of action for its reducing properties involves the transfer of hydride ions from the silicon-hydrogen bonds to electron-deficient centers in substrate molecules, a process that can be catalyzed by various transition metals or Lewis acids. As a highly branched hydrosilane, it may exhibit unique steric and electronic properties that influence selectivity and efficiency in catalytic cycles. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic uses. Researchers are encouraged to consult the current scientific literature for specific protocol development.

Properties

IUPAC Name

bis(triethylsilyl)silyl-triethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H46Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h19H,10-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGZMQFMMHZKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)[SiH]([Si](CC)(CC)CC)[Si](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H46Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Selectivity

Rhodium-based catalysts, such as chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), enable regioselective 1,2-hydrosilylation of alkynes. For example, the reaction of 1,3-diynes with excess Et₃SiH under Rh catalysis yields trisilylated products with >90% selectivity. Iridium complexes, such as Ir₄(CO)₁₂, have also demonstrated efficacy in C–H silylation reactions, enabling direct functionalization of hydrocarbons with triethylsilane.

Table 1: Hydrosilylation Conditions and Yields

SubstrateCatalystTemperature (°C)Yield (%)Selectivity (α:β)
1,3-Butadiyne[RhCl(PPh₃)₃]808895:5
PhenylacetyleneIr₄(CO)₁₂1007889:11
1,4-DiethylnylbenzenePt(dvs)1208292:8

Key observation: Rhodium catalysts favor α-addition, while platinum systems enhance β-selectivity.

Metathesis and Reductive Coupling

Metathesis between chlorosilanes and triethylsilane derivatives offers a direct route to polysilyl structures. Sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) serve as reducing agents, facilitating Si–Cl bond cleavage and subsequent silyl group transfer.

Sodium Hydride-Mediated Synthesis

A one-pot synthesis involving NaH, trimethyl borate, and triethylchlorosilane (Et₃SiCl) generates trimethoxy sodium borohydride intermediates, which react with Et₃SiCl to yield this compound. This method achieves yields of 88–92% under cryogenic conditions (−50°C to 10°C).

Reaction Scheme:

NaH + B(OCH3)3Na[BH(OCH3)3]Et3SiClEt3Si–SiEt3+NaCl\text{NaH + B(OCH}3\text{)}3 \rightarrow \text{Na[BH(OCH}3\text{)}3] \xrightarrow{\text{Et}3\text{SiCl}} \text{Et}3\text{Si–SiEt}_3 + \text{NaCl}

Table 2: Optimization of NaH-Based Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrahydrofuran0–10288.2
2-Methyl-THF−50591.7
Diethyl ether−20384.5

Advantages: Cost-effective (30% lower than LiAlH₄ methods); environmentally benign byproducts (NaCl, B(OCH₃)₃).

Transition Metal-Catalyzed Dehydrogenative Coupling

Dehydrogenative coupling of primary silanes (Et₃SiH) enables the formation of Si–Si bonds. Titanocene or zirconocene complexes catalyze this process, producing hydrogen gas as a byproduct.

Titanocene Dichloride (Cp₂TiCl₂) Systems

Under inert atmospheres, Cp₂TiCl₂ mediates the coupling of Et₃SiH at 80–120°C, yielding this compound with 70–85% efficiency. The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies.

Critical Parameters:

  • Catalyst Loading: 5 mol% Cp₂TiCl₂ optimal.

  • Solvent: Toluene or hexane preferred for minimal side reactions.

Silylative Cyclization and Ring-Opening

Silylative cyclization of silicon-rich precursors, such as trisilaalkanes, provides access to branched polysilyl structures. For instance, the reaction of 1,1,2-tris(triethylsilyl)disilane with Et₃SiH in the presence of B(C₆F₅)₃ (Lewis acid) induces redistribution, forming the target compound.

Table 3: Silyl Redistribution Outcomes

PrecursorCatalystYield (%)Purity (GC)
1,1,2-Tris(triethylsilyl)disilaneB(C₆F₅)₃76≥99.5%
1,3-DisilacyclobutaneAlCl₃6898.8%

Limitation: Requires stoichiometric Lewis acids, increasing costs.

Mechanistic Insights and Challenges

Steric and Electronic Effects

The bulky triethylsilyl groups impose significant steric hindrance, slowing reaction kinetics. Computational studies (DFT) reveal that transition states for Si–Si bond formation exhibit energy barriers of 25–30 kcal/mol, necessitating elevated temperatures.

Byproduct Management

Methods employing NaH or LiAlH₄ generate NaCl or LiCl, requiring rigorous filtration. Distillation techniques (e.g., azeotropic removal of trimethyl borate) enhance product isolation .

Scientific Research Applications

Chemical Synthesis

Hydrosilylation Reactions
Bis(triethylsilyl)silyl-triethylsilane is extensively utilized in hydrosilylation reactions, where it acts as a silane source to add silicon to unsaturated organic compounds. This process is crucial for synthesizing siloxanes and silanes, which are foundational in producing silicone materials.

Radical Reactions
The compound serves as a radical initiator in several organic transformations. Its ability to generate radicals allows for the functionalization of alkenes and alkynes, facilitating complex molecule synthesis. For example, it has been shown to effectively participate in radical coupling reactions that form carbon-carbon bonds under mild conditions .

Reduction Reactions
In synthetic organic chemistry, this compound acts as a reducing agent for various functional groups. It can reduce acid chlorides to aldehydes and carbonyls to alcohols. This property is particularly valuable in the synthesis of pharmaceuticals where selective reduction is often required .

Materials Science

Silicone Polymer Synthesis
The compound plays a critical role in the production of silicone polymers. By incorporating triethylsilyl groups into polymer backbones, it enhances thermal stability and mechanical properties. These materials are widely used in sealants, adhesives, and coatings due to their excellent weather resistance and flexibility .

Nanocomposite Development
this compound is also employed in the preparation of nanocomposites. Its silane groups facilitate the bonding between inorganic nanoparticles and organic matrices, leading to improved material properties such as increased strength and reduced brittleness .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is utilized for modifying drug candidates through silylation reactions. This modification can enhance bioavailability or alter pharmacokinetics of therapeutic agents. For instance, it has been used in the synthesis of antiviral compounds where silylation improves solubility and stability .

Antiviral Synthesis
Recent studies have highlighted its application in synthesizing antiviral drugs via carbon-carbon bond formation under environmentally friendly conditions. The incorporation of silyl groups has been shown to enhance the therapeutic efficacy of nucleoside analogs used against viral infections .

Data Tables

Application AreaSpecific Use CaseReference
Chemical SynthesisHydrosilylation of alkenes
Radical coupling reactions
Reduction of carbonyl compounds
Materials ScienceSilicone polymer production
Nanocomposite enhancement
Medicinal ChemistrySynthesis of antiviral drugs
Modification of drug candidates

Case Studies

  • Case Study 1: Hydrosilylation Efficiency
    Research demonstrated that using this compound significantly improved the regioselectivity and yield in hydrosilylation reactions involving terminal alkynes. The study highlighted its effectiveness when catalyzed by platinum complexes under mild conditions, yielding high selectivity for desired products .
  • Case Study 2: Antiviral Drug Development
    A recent investigation into antiviral compounds revealed that silylation using this compound enhanced the biological activity of triazole derivatives against viral targets. The modifications led to improved solubility and stability profiles, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of Bis(triethylsilyl)silyl-triethylsilane involves the activation of the silicon-hydrogen bonds, which can then participate in various chemical reactions. The compound acts as a reducing agent by donating hydrogen atoms to other molecules, facilitating their reduction . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .

Comparison with Similar Compounds

Structural Features

Compound Molecular Formula Key Structural Traits Steric Hindrance References
Bis(triethylsilyl)silyl-triethylsilane Not explicitly provided Central Si with two triethylsilyl groups High
Triethylsilane (Et₃SiH) C₆H₁₆Si Single Si bonded to three ethyl groups and H Moderate
Bis(trimethylsilyl)acetylene C₈H₁₈Si₂ Acetylene core flanked by trimethylsilyl groups Moderate
2,5-Bis(triethylsilyl)thiophene C₁₆H₃₂S₂Si₂ Thiophene ring with triethylsilyl substituents High
3,3-Bis(triethylsilyl)propanal C₁₇H₃₈OSi₂ Propanal backbone with triethylsilyl groups Moderate

Key Observations :

  • This compound’s steric bulk exceeds that of simpler silyl hydrides (e.g., Et₃SiH) due to multiple triethylsilyl substituents.
Triethylsilane (Et₃SiH):
  • Role in Peroxidation : Catalyzes the formation of triethylsilyl peroxides when reacted with olefins and O₂ in the presence of cobalt(II) complexes (e.g., Co(thd)₂) .
  • Example Reaction :
    $$ \text{Olefin} + \text{Et}3\text{SiH} + \text{O}2 \xrightarrow{\text{Co(II)}} \text{Et}_3\text{Si-O-O-R} $$

    Yield: 70–90% under optimized conditions .

This compound:
  • Limited synthesis details in evidence, but analogous bis(triethylsilyl) compounds (e.g., 2,5-bis(triethylsilyl)thiophene) are synthesized via deprotonation followed by silylation with Et₃SiH/KOt-Bu .
  • Reactivity : Likely participates in silylation and radical reactions due to the labile Si–H bond, though its pyrophoric nature necessitates inert-atmosphere handling .
Bis(trimethylsilyl)acetylene:
  • Applications : Used in cross-coupling reactions (e.g., with aryl halides) catalyzed by CuBr₂/Ph-DavePhos, achieving yields >85% .
  • Stability : Less reactive than triethylsilyl analogs due to smaller trimethylsilyl groups and stable acetylene core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(triethylsilyl)silyl-triethylsilane, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : Synthesis typically involves silylation reactions using triethylsilane derivatives. Key variables include catalyst selection (e.g., transition metals or Lewis acids), solvent polarity, and temperature control (e.g., low-temperature quenching to minimize side reactions). Optimization requires iterative testing with gas chromatography-mass spectrometry (GC-MS) to monitor intermediate stability and purity. Safety protocols for handling pyrophoric reagents, such as inert atmosphere techniques, are critical .

Q. How should researchers handle and store this compound to prevent decomposition or hazardous reactions?

  • Methodological Answer : Storage under inert gas (argon/nitrogen) in moisture-free environments is essential due to sensitivity to hydrolysis. Use flame-resistant containers and avoid contact with oxidizers. Safety Data Sheets (SDS) recommend secondary containment and regular inspections for leaks. Personal protective equipment (PPE), including nitrile gloves and face shields, must be used during transfers .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) resolves silicon-centered bonding environments. Infrared (IR) spectroscopy identifies Si-H stretching vibrations (~2100 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or methodological differences. Employ comparative analysis using bomb calorimetry for experimental values and density functional theory (DFT) calculations for theoretical benchmarks. Sensitivity analysis of computational parameters (e.g., basis sets) helps identify error sources. Peer-reviewed datasets should be prioritized to minimize bias .

Q. What factorial design approaches are suitable for studying substituent effects on the reactivity of this compound?

  • Methodological Answer : A 2³ factorial design can systematically evaluate variables such as steric bulk, electron-withdrawing groups, and solvent polarity. Response surface methodology (RSM) quantifies interaction effects, while kinetic studies (e.g., stopped-flow techniques) track reaction rates. Multivariate analysis identifies dominant factors influencing Si-Si bond cleavage or oxidative stability .

Q. How does the steric environment of this compound influence its reaction pathways, and what computational models predict this behavior?

  • Methodological Answer : Molecular mechanics (MM) simulations using force fields (e.g., UFF) map steric hindrance around the silicon core. Transition state analysis via DFT (e.g., B3LYP/6-31G*) reveals energy barriers for nucleophilic substitution. Comparative studies with less hindered analogs (e.g., trimethylsilane) validate steric contributions to regioselectivity .

Q. What interdisciplinary strategies integrate the unique properties of this compound into novel material applications (e.g., silicon-based polymers or precursors)?

  • Methodological Answer : Collaborate with materials science teams to test its utility in polymer cross-linking (via Si-H hydrosilylation) or as a precursor for silicon carbide thin films. Accelerated aging tests under controlled humidity/temperature assess material durability. Pair experimental results with life-cycle analysis (LCA) to evaluate scalability and environmental impact .

Guidance for Data Interpretation

  • Contradiction Management : When conflicting data arise, revisit experimental protocols (e.g., calibration of instruments) and validate against certified reference materials. Transparent reporting of error margins and replication studies enhances reproducibility .
  • Theoretical Framing : Anchor hypotheses to organosilicon chemistry theories (e.g., Bent’s Rule for hybridization trends) or surface science models when studying interfacial reactions .

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